N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-2-18(15,16)12-4-5-13-7-11-9-8(10(13)14)3-6-17-9/h3,6-7,12H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRYMVRXYKFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=NC2=C(C1=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide typically involves the following steps:
Formation of the thienopyrimidine core: : This is achieved through a series of cyclization reactions, starting from simple aromatic precursors.
Introduction of the ethyl linker: : An alkylation reaction introduces the ethyl group to the thienopyrimidine core.
Attachment of the ethanesulfonamide group: : This step involves sulfonylation, using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonamide functionality.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve optimization of reaction conditions, such as temperature, solvents, and catalysts, to improve yield and reduce costs. The use of continuous flow reactors could also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Oxidative processes can modify the thienopyrimidine core or the ethanesulfonamide group.
Reduction: : Reduction reactions can affect the oxo group in the thienopyrimidine ring, converting it to hydroxyl derivatives.
Substitution: : Nucleophilic substitution reactions can replace functional groups within the compound, allowing for further modification.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents used.
Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
The products of these reactions vary:
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates alcohols or amines.
Substitution: : Leads to various substituted thienopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure offers opportunities for creating derivatives with diverse chemical properties.
Biology
Biologically, this compound is of interest for its potential biological activity, including antimicrobial and anticancer properties. Researchers explore its interaction with biological macromolecules to develop new therapeutic agents.
Medicine
In medicine, the compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It modulates pathways involved in cellular processes like DNA replication, protein synthesis, and signal transduction. The presence of the thienopyrimidine core allows it to bind to nucleotide-binding sites, altering the activity of target proteins.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
Benzothieno[3,2-d]pyrimidinone Derivatives
Multiple benzothieno[3,2-d]pyrimidinone sulfonamides (e.g., compounds 1, 2, 4, 8, 9, 10) exhibit anti-inflammatory activity by suppressing COX-2, iNOS, and intercellular adhesion molecule-1 (ICAM-1) in human keratinocytes and macrophages . Key structural differences include:
- Core Heterocycle: The benzothieno[3,2-d]pyrimidinone scaffold incorporates a fused benzene ring, enhancing aromatic interactions compared to the simpler thieno[2,3-d]pyrimidinone core. This may improve binding affinity to inflammatory targets.
- Substituents : Active derivatives feature arylthio (e.g., 2,4-difluorophenyl in 9 ), cyclohexylthio (8 ), or carboxylate (10 ) groups at the C2 position. These substituents modulate solubility and target selectivity.
Pyrazolo[3,4-d]pyrimidine Derivatives
Example 56 from describes a pyrazolo[3,4-d]pyrimidine bearing a methanesulfonamide group. Unlike thienopyrimidinones, this scaffold prioritizes kinase inhibition (e.g., targeting proliferative pathways) rather than COX-2, highlighting core-dependent pharmacological divergence .
Sulfonamide Groups
- Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamide’s longer alkyl chain may enhance membrane permeability compared to methanesulfonamide analogs (e.g., compound 1 in ). However, bulkier groups (e.g., benzenesulfonamide in CAS 1903293-03-7) could sterically hinder target binding .
- Arylthio vs. Alkylthio Substituents: Cyclohexylthio (8) and 2,4-difluorophenylthio (9) groups in benzothieno derivatives show superior COX-2 inhibition over smaller alkylthio groups, suggesting that hydrophobic substituents optimize anti-inflammatory activity .
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of 284.35 g/mol. Its structure features a thienopyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antimicrobial Properties : Preliminary research suggests that it exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatment.
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit tumor cell growth in vitro, it is being investigated as a potential anti-cancer agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation reactions. For example, annulated pyrimidine systems can be synthesized using 1,4-binucleophiles and reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate under reflux conditions (e.g., chloroform at 80°C for 9–11 hours). Key steps include purification via ethanol recrystallization and characterization using IR, PMR, and mass spectrometry .
- Optimization : Adjusting reflux time (9–11 hours), solvent choice (chloroform vs. DMF), and stoichiometric ratios of intermediates can improve yields. Monitoring by TLC ensures reaction completion .
Q. How is the structural integrity of this compound validated during synthesis?
- Characterization :
- IR Spectroscopy : Look for absorption bands at ~1648 cm⁻¹ (C=C aromatic), ~1565 cm⁻¹ (C=N), and ~1070 cm⁻¹ (C-O) .
- PMR/NMR : Signals between δ7.65–7.41 ppm (aromatic protons) and singlets for CH3 groups at δ1.55–1.38 ppm confirm substituents .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 281 for related triazolopyrimidines) validate molecular weight .
Q. What preliminary biological screening assays are recommended for this compound?
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, HCT116, MCF-7) with IC50 calculations. Positive controls like doxorubicin and negative controls (DMSO vehicle) are essential .
- Antibacterial Activity : Employ broth dilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Report inhibition zone diameters (mm) and compare with reference antibiotics like roxythromycin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Substituent Variation : Introduce functional groups (e.g., halogens, methyl, or ethoxy) at the thienopyrimidine core or ethanesulfonamide side chain. For example, 5,6-dimethyl derivatives showed enhanced stability in related compounds .
- Assay Design : Test modified analogs in parallel with the parent compound using standardized cytotoxicity (IC50) and kinase inhibition (e.g., c-Met kinase) assays. Molecular docking can predict binding affinities to targets like ATP-binding pockets .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Variables to Assess :
- Purity : Use HPLC (≥98% purity) to rule out impurities affecting results .
- Assay Conditions : Compare cell culture media, incubation times, and bacterial strain variability. For instance, Salmonella typhimurium may show higher sensitivity than Bacillus subtilis .
- Metabolite Interference : Conduct metabolic stability assays (e.g., liver microsomes) to identify active/inactive metabolites .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic (PK) properties?
- ADME Modeling : Use SwissADME or ADMETlab to predict solubility (LogP), CYP450 interactions, and blood-brain barrier permeability. For example, the ethanesulfonamide group may enhance solubility but reduce membrane permeability .
- Molecular Dynamics (MD) : Simulate binding stability to targets like V1BR (vasopressin receptors) over 100 ns trajectories to assess residence time and conformational changes .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For example, thienopyrimidine derivatives may cross-react with EGFR or VEGFR2 .
- Proteomic Analysis : SILAC-based mass spectrometry can quantify protein expression changes in treated vs. untreated cells, highlighting unintended pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
